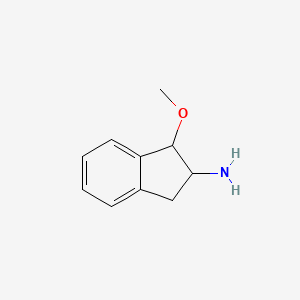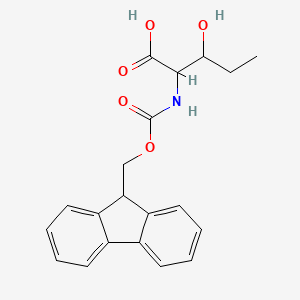![molecular formula C10H10N2O2 B1319065 [4-(3-甲基-1,2,4-恶二唑-5-基)苯基]甲醇 CAS No. 362529-02-0](/img/structure/B1319065.png)
[4-(3-甲基-1,2,4-恶二唑-5-基)苯基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and a 3-methyl-1,2,4-oxadiazole moiety
科学研究应用
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are likely to interact with various targets, including enzymes and receptors, involved in these infectious diseases.
Mode of Action
1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets. The compound may bind to its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may exert its effects by inhibiting the growth or replication of infectious agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the phenyl ring: The oxadiazole ring is then coupled with a phenyl ring through various coupling reactions, such as Suzuki or Heck coupling.
Introduction of the methanol group: The final step involves the reduction of a suitable precursor, such as a benzaldehyde derivative, to introduce the methanol group.
Industrial Production Methods: Industrial production of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, leading to various reduced derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium-based reagents (e.g., PCC, PDC) and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Products include [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]formaldehyde and [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]carboxylic acid.
Reduction: Reduced derivatives of the oxadiazole ring.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
相似化合物的比较
- [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]amine
- [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid
- [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]ethanol
Comparison:
- Structural Differences: The presence of different functional groups (e.g., amine, acetic acid, ethanol) leads to variations in chemical reactivity and physical properties.
- Unique Features: [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol is unique due to the presence of the methanol group, which imparts specific reactivity and potential for further functionalization.
属性
IUPAC Name |
[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPDFFUEDRYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593232 |
Source


|
| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362529-02-0 |
Source


|
| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)

